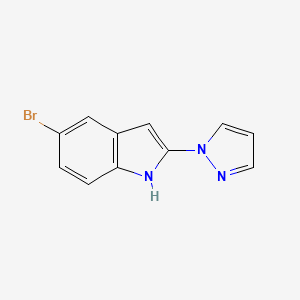5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole
CAS No.:
Cat. No.: VC15916478
Molecular Formula: C11H8BrN3
Molecular Weight: 262.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H8BrN3 |
|---|---|
| Molecular Weight | 262.10 g/mol |
| IUPAC Name | 5-bromo-2-pyrazol-1-yl-1H-indole |
| Standard InChI | InChI=1S/C11H8BrN3/c12-9-2-3-10-8(6-9)7-11(14-10)15-5-1-4-13-15/h1-7,14H |
| Standard InChI Key | VHEFFBXTPOIOFK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1)C2=CC3=C(N2)C=CC(=C3)Br |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole belongs to the class of bicyclic aromatic heterocycles, combining an indole scaffold with a pyrazole substituent. The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitution at the 2-position with a pyrazole group introduces additional nitrogen atoms, enhancing the molecule's ability to participate in hydrogen bonding and π-π interactions . Bromination at the 5-position contributes to electronic effects, potentially modulating reactivity and binding affinity in biological systems.
Molecular Formula: C₁₁H₈BrN₃
Molecular Weight: 262.10 g/mol
X-ray Crystallography: While direct crystallographic data for this compound is unavailable, analogous structures, such as (E)-2-bromo-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]-6-methoxyphenyl 4-methylbenzenesulfonate, reveal planar aromatic systems with dihedral angles between substituents influencing molecular packing . Intramolecular hydrogen bonding, as observed in related indole-pyrazole hybrids, likely stabilizes the conformation of 5-bromo-2-(1H-pyrazol-1-yl)-1H-indole .
Physicochemical Properties
Available data on physical properties remain limited, but inferences can be drawn from structurally similar compounds:
The absence of experimental data highlights a critical gap in the literature, necessitating further studies to characterize thermal stability, solubility profiles, and spectroscopic fingerprints.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5-bromo-2-(1H-pyrazol-1-yl)-1H-indole can be conceptualized through two key disconnections:
-
Indole Bromination: Introduction of bromine at the 5-position of the indole ring.
-
Pyrazole Coupling: Formation of the C–N bond between the indole’s 2-position and the pyrazole nitrogen.
Bromination Strategies
Direct electrophilic bromination of indole derivatives typically occurs at the 3-position due to the reactivity of the pyrrole ring. Achieving 5-bromination requires directing groups or multi-step sequences. For example, the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine involves tribromophosphorus (PBr₃) as a brominating agent for aromatic heterocycles . Adapting this approach, 5-bromoindole precursors could be synthesized via halogen exchange or directed ortho-metallation followed by quenching with bromine sources.
Pyrazole Ring Installation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (DMSO-d₆):
-
Indole NH: δ 11.2–12.5 ppm (broad singlet)
-
Pyrazole protons: δ 7.5–8.0 ppm (multiplet)
-
Aromatic protons: δ 6.8–7.4 ppm (complex splitting due to coupling with bromine)
¹³C NMR would reveal carbonyl carbons (if present) near δ 160–170 ppm and quaternary carbons adjacent to bromine at δ 110–120 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 262.10 (C₁₁H₈BrN₃⁺), with fragmentation patterns indicative of Br loss (-79.9 Da) and pyrazole ring cleavage.
Future Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
-
Biological Screening: Evaluate antimicrobial, anticancer, and kinase inhibition profiles.
-
Materials Characterization: Investigate electrochemical properties for optoelectronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume